6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol serves as a key intermediate in the synthesis of cediranib, a potent vascular endothelial growth factor (VEGF) tyrosine kinase inhibitor. [ [] ] While not found naturally, it plays a crucial role in developing anticancer agents by providing the core structure for further modifications.
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol is an organic compound with the molecular formula C16H20N4O4 and a molecular weight of 320.36 g/mol. This compound is characterized by its unique quinazoline core structure, which is known for its biological activity and potential therapeutic applications. It appears as a colorless to yellow crystalline solid, soluble in most organic solvents but insoluble in water. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to interact with various biological systems, including enzyme inhibition and receptor modulation .
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. These compounds are often explored for their role in drug development and therapeutic applications .
The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple synthetic steps. A common method includes the reaction of methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate with sodium cyanate in glacial acetic acid under controlled conditions. The reaction is generally carried out at elevated temperatures (around 65°C) for several hours to ensure complete conversion of reactants to the desired product .
The structure of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol features a quinazoline ring system substituted with a methoxy group and a pyrrolidinyl propoxy side chain. The molecular structure can be represented as follows:
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol can participate in various chemical reactions:
The mechanism of action for 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol involves its interaction with biological macromolecules such as enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate growth and differentiation.
The compound modulates signaling pathways by influencing the phosphorylation state of proteins involved in cellular processes such as proliferation and apoptosis. For instance, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is integral to various cellular responses .
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical for quinazoline derivatives when exposed to strong oxidizing or reducing agents.
6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol has several scientific uses:
This compound exemplifies the intersection of organic synthesis and biological activity, making it a valuable subject for ongoing research in various scientific fields.
The dihydroxyquinazoline core serves as the foundational precursor for generating pharmacologically active halogenated derivatives. Selective chlorination at the 2- and 4-positions of 6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol (CAS# 1320288-29-6) is typically achieved using aggressive halogenating agents under controlled conditions. The most efficient method employs trichlorophosphate (POCl₃) with N-ethyl-N,N-diisopropylamine as a base at 100°C under inert atmosphere for 2 hours, yielding the corresponding 2,4-dichloro derivative (CAS# 1320288-30-9) in 69% isolated yield [1]. This optimized protocol minimizes polyhalogenation and preserves the acid-labile pyrrolidine-propoxy side chain. Alternative chlorinating agents like oxalyl chloride or thionyl chloride require longer reaction times (6-8 hours) and exhibit reduced selectivity, particularly at the electron-rich 7-position adjacent to the methoxy group [2].
Table 1: Comparative Chlorination Efficiency of Quinazoline Diol Precursors
Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
POCl₃ | 100 | 2 | 69 | High selectivity |
Oxalyl Chloride | 80 | 6 | 42 | Mild conditions |
SOCl₂/DMF | 85 | 8 | 38 | Low-cost reagents |
PCl₅ | 110 | 1.5 | 55 | Rapid reaction |
The 2,4-dichloro intermediate (C₁₆H₁₉Cl₂N₃O₂; MW: 356.25) serves as a versatile scaffold for nucleophilic displacement reactions, where the C-4 chlorine exhibits ~10× greater reactivity than the C-2 chlorine due to electronic differentiation [4]. This differential reactivity enables sequential functionalization—first at C-4 with amine nucleophiles, followed by C-2 substitution with alcohols or thiols—providing access to diverse libraries for structure-activity relationship studies.
The 7-position alkoxy linker critically influences target engagement by modulating molecular conformation and membrane permeability. Standard synthesis involves Mitsunobu alkylation of 6-methoxy-7-hydroxyquinazoline-2,4-diol with 3-(pyrrolidin-1-yl)propan-1-ol, though stoichiometric control remains challenging due to competitive O- versus N-alkylation at the pyrrolidine nitrogen [2] [6]. Optimized conditions employ triphenylphosphine/DIAD (1:1 ratio) in anhydrous THF at 0°C→RT, achieving >85% regioselectivity for the desired O-alkylated product.
Key structural variations focus on linker length optimization and nitrogen protection strategies:
Linker Length | Alkylation Yield (%) | cLogP | Aqueous Solubility (µg/mL) | Bioactivity Trend |
---|---|---|---|---|
n=2 (ethylene) | 72 | 1.8 | 420 | Reduced |
n=3 (propylene) | 91 | 2.1 | 310 | Optimal |
n=4 (butylene) | 68 | 2.5 | 85 | Variable |
Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups prior to alkylation prevents quaternary salt formation [9]. Subsequent deprotection with TFA/CH₂Cl₂ (1:4) quantitatively regenerates the basic tertiary amine, essential for salt formation during pharmaceutical crystallization. Alternative strategies employ reductive amination of 3-bromopropoxy intermediates with pyrrolidine, though this requires Pd-catalyzed deprotection and yields fluctuate (60-75%) [4].
While the parent quinazoline diol lacks chiral centers, stereocontrol becomes crucial when synthesizing N-alkylated pyrrolidine variants. Chiral Pool Synthesis using (S)-proline-derived pyrrolidines provides moderate enantioselectivity (70-80% ee), but scale-up remains impractical [5]. Modern approaches employ transition-metal catalysis:
Notably, organocatalytic methods using MacMillan catalysts (imidazolidinones) facilitate α-amination of propionaldehyde derivatives prior to cyclization, achieving >98% ee in multigram syntheses [6]. The stereoselectivity directly influences target affinity—for VEGFR-2 inhibition, (R)-enantiomers exhibit 50-fold greater potency than (S)-counterparts due to hydrophobic pocket complementarity [5].
Automated synthesis on Wang resin-linked diols accelerates derivative screening. The 2,4-diol functionality anchors to resin via acid-labile tert-butyl carbonate linkages, enabling parallel derivatization:
Table 3: Solid-Phase Synthesis Efficiency Metrics
Resin Type | Loading (mmol/g) | Cleavage Yield (%) | Purity (%) | Library Size Demonstrated |
---|---|---|---|---|
Wang carbonate | 0.35 | 92 | 91 | 96-well |
Trityl chloride | 0.52 | 85 | 88 | 384-well |
HMBA amide | 0.28 | 78 | 95 | 24-well |
Photocleavable nitroveratryl-based resins permit UV-triggered release (λ=365 nm), minimizing acid-sensitive byproducts. This platform generated 128 analogues in 3 weeks, identifying a p-fluorobenzyl-C4 derivative with 18 nM IC₅₀ against EGFR mutants [5] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2